molecular formula C25H34ClN3O B11996686 3-(2-(Diethylamino)ethyl)-3-phenyl-1-piperidino-2-indolinone hydrochloride CAS No. 40714-59-8

3-(2-(Diethylamino)ethyl)-3-phenyl-1-piperidino-2-indolinone hydrochloride

Cat. No.: B11996686
CAS No.: 40714-59-8
M. Wt: 428.0 g/mol
InChI Key: YMLUOHSTGNQSKL-UHFFFAOYSA-N
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Description

3-(2-(Diethylamino)ethyl)-3-phenyl-1-piperidino-2-indolinone hydrochloride: is a chemical compound with the following properties:

Preparation Methods

Synthetic Routes:: The synthetic route to prepare this compound involves the reaction of 3-amino-4-hydroxybenzoic acid with 2-(diethylamino)ethylamine. The resulting product undergoes cyclization to form the indolinone ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Reaction Conditions::

    Starting Materials: 3-amino-4-hydroxybenzoic acid, 2-(diethylamino)ethylamine

    Cyclization Reaction: Acid-catalyzed cyclization

    Hydrochloride Formation: Treatment with hydrochloric acid

Industrial Production:: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. specific industrial methods may vary depending on the manufacturer.

Chemical Reactions Analysis

Reactions::

    Oxidation: It can undergo oxidation reactions due to the presence of the phenolic group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group may occur.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO).

    Substitution: Alkylating agents (e.g., alkyl halides).

    Reduction: Reducing agents such as sodium borohydride (NaBH).

Major Products::
  • Oxidation: Formation of a quinone derivative.
  • Substitution: Alkylated or acylated derivatives.
  • Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential biological activity.

    Medicine: Studied for its pharmacological effects.

    Industry: May serve as an intermediate in the production of other compounds.

Mechanism of Action

The exact mechanism of action is context-dependent and may involve interactions with specific molecular targets. Further research is needed to elucidate its precise effects.

Properties

CAS No.

40714-59-8

Molecular Formula

C25H34ClN3O

Molecular Weight

428.0 g/mol

IUPAC Name

diethyl-[2-(2-oxo-3-phenyl-1-piperidin-1-ylindol-3-yl)ethyl]azanium;chloride

InChI

InChI=1S/C25H33N3O.ClH/c1-3-26(4-2)20-17-25(21-13-7-5-8-14-21)22-15-9-10-16-23(22)28(24(25)29)27-18-11-6-12-19-27;/h5,7-10,13-16H,3-4,6,11-12,17-20H2,1-2H3;1H

InChI Key

YMLUOHSTGNQSKL-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCC1(C2=CC=CC=C2N(C1=O)N3CCCCC3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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